5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione
CAS No.: 5397-13-7
Cat. No.: VC16531638
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5397-13-7 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
| Standard InChI Key | FJMQOXCSOMULOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is classified under the imidazolidine-2,4-dione family, with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64–224.65 g/mol . Its IUPAC name, 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, reflects the substitution pattern: a chlorophenyl group at position 1 and a methyl group at position 5 of the imidazolidine ring . The compound’s CAS registry number is 5397-13-7, with alternative identifiers including VC16531638 (VulcanChem) and MFCD06680124 (MDL number) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| CAS Number | 5397-13-7 |
| IUPAC Name | 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |
| Appearance | Powder |
| Storage Conditions | Room Temperature |
Molecular Geometry and Bonding
The compound’s core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electron-withdrawing effects, while the methyl group at position 5 contributes steric bulk and modulates electronic properties. X-ray crystallography and computational studies suggest that the chlorophenyl group adopts a planar configuration relative to the imidazolidine ring, optimizing conjugation and stability.
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis route involves a three-component condensation reaction between 4-chlorobenzaldehyde, methylamine, and glycine under reflux conditions. This method typically employs polar aprotic solvents (e.g., dimethylformamide or acetone) and acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency. The mechanism proceeds via:
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Formation of a Schiff base between 4-chlorobenzaldehyde and methylamine.
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Cyclization with glycine to form the imidazolidine ring.
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Oxidation of intermediate species to yield the final dione structure.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetone |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux (~80°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
Alternative Synthetic Strategies
Recent advancements have explored microwave-assisted synthesis to reduce reaction times and improve yields. For instance, irradiating the reaction mixture at 100°C for 30 minutes achieves yields exceeding 80% while minimizing side products. Additionally, solid-phase synthesis techniques using polymer-supported reagents have been investigated for scalable production .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The imidazolidine ring’s N3-H group is highly reactive toward electrophiles. For example, treatment with acetyl chloride in acetone yields N3-acetylated derivatives, which exhibit enhanced solubility in organic solvents . Similarly, halogenation with phosphorus pentachloride introduces chlorine atoms at the methyl group, forming 5-(4-chlorophenyl)-5-trichloromethylimidazolidine-2,4-dione .
Reduction and Oxidation Pathways
The ketone groups at positions 2 and 4 are susceptible to reduction. Using sodium borohydride in ethanol, the dione is reduced to a diol intermediate, which can be further functionalized . Conversely, oxidation with hydrogen peroxide in acidic media generates hydroxylated byproducts, expanding the compound’s utility in prodrug design .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.30 ppm (aromatic protons), δ 3.15 ppm (N-CH₃), and δ 1.25 ppm (C5-CH₃) .
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¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 170.5 ppm (C2=O), δ 169.8 ppm (C4=O), and δ 135.2 ppm (C-Cl) .
Infrared (IR) Spectroscopy
Key absorption bands include ν(C=O) at 1740 cm⁻¹ and ν(C-Cl) at 750 cm⁻¹, confirming the presence of carbonyl and chloroaryl groups.
| Hazard Parameter | Classification |
|---|---|
| Oral Toxicity | H302 |
| Dermal Irritation | H315 |
| Storage | Room temperature, dry area |
Protective Measures
Laboratory handling requires nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and methyl groups to optimize pharmacological profiles.
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Nanoparticle Drug Delivery: Encapsulation in biodegradable polymers to enhance bioavailability.
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Green Chemistry Approaches: Developing solvent-free synthesis routes using ionic liquids or biocatalysts.
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